Cas no 58475-97-1 (1-indolizin-2-ylethanone)

1-Indolizin-2-ylethanone is a heterocyclic organic compound featuring an indolizine core substituted with an acetyl group at the 2-position. This structure imparts versatility in synthetic applications, particularly in the development of pharmaceuticals and agrochemicals. Its fused bicyclic framework offers stability while allowing functionalization at multiple sites, making it a valuable intermediate in medicinal chemistry. The compound’s reactivity enables its use in cross-coupling reactions, cyclizations, and as a precursor for bioactive molecules. High purity grades ensure consistent performance in research and industrial processes. Its well-defined chemical properties facilitate precise modifications, supporting advancements in drug discovery and material science.
1-indolizin-2-ylethanone structure
1-indolizin-2-ylethanone structure
Product Name:1-indolizin-2-ylethanone
CAS No:58475-97-1
MF:C10H9NO
MW:159.184562444687
MDL:MFCD09864222
CID:367417
PubChem ID:12247274
Update Time:2025-06-14

1-indolizin-2-ylethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(Indolizin-2-yl)ethanone
    • 1-indolizin-2-ylethanone
    • Ethanone,1-(2-indolizinyl)-
    • 1-(2-Indolisinyl)-ethanon
    • 2-acetylindolizine
    • 8-acetyl-1-azabicyclo[4.3.0]nona-2,4,6,8-tetraene
    • SCHEMBL12647211
    • Ethanone,1-(2-indolizinyl)-(9ci)
    • 1-(2-Indolizinyl)ethanone, AldrichCPR
    • AKOS005174536
    • MFCD09864222
    • 1-(Indolizin-2-yl)ethan-1-one
    • FT-0683931
    • F20741
    • 1-(2-Indolizinyl)ethanone
    • SY081796
    • YUQPUNMMDJWKAK-UHFFFAOYSA-N
    • 58475-97-1
    • DTXSID20482248
    • ALBB-014800
    • 1-(2-Indolizinyl)-ethanone
    • DB-249801
    • Ethanone, 1-(2-indolizinyl)-
    • Ethanone, 1-(2-indolizinyl)- (9CI)
    • MDL: MFCD09864222
    • Inchi: 1S/C10H9NO/c1-8(12)9-6-10-4-2-3-5-11(10)7-9/h2-7H,1H3
    • InChI Key: YUQPUNMMDJWKAK-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=C2C=CC=CN2C=1

Computed Properties

  • Exact Mass: 159.06800
  • Monoisotopic Mass: 159.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 21.5Ų

Experimental Properties

  • PSA: 21.48000
  • LogP: 2.14190

1-indolizin-2-ylethanone Security Information

  • HazardClass:IRRITANT

1-indolizin-2-ylethanone Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-indolizin-2-ylethanone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:58475-97-1)1-indolizin-2-ylethanone
Order Number:A1041573
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:11
Price ($):244.0
Email:sales@amadischem.com

Additional information on 1-indolizin-2-ylethanone

Comprehensive Overview of 1-Indolizin-2-ylethanone (CAS No. 58475-97-1): Properties, Applications, and Research Insights

1-Indolizin-2-ylethanone (CAS No. 58475-97-1) is a heterocyclic organic compound featuring an indolizine core structure, which has garnered significant attention in pharmaceutical and material science research. This compound, also referred to as 2-acetylindolizine, belongs to the class of nitrogen-containing heterocycles, a category increasingly explored for its bioactivity and synthetic versatility. With a molecular formula of C10H9NO, it serves as a pivotal intermediate in the synthesis of complex molecules, particularly in drug discovery and optoelectronic materials.

The structural uniqueness of 1-indolizin-2-ylethanone lies in its fused bicyclic system, combining a pyrrole and pyridine ring. This configuration imparts notable electronic properties, making it a candidate for fluorescent probes and organic semiconductors. Recent studies highlight its potential in photodynamic therapy (PDT), aligning with the growing demand for non-invasive cancer treatments. Researchers are also investigating its role in metal-organic frameworks (MOFs) for catalytic applications, a trending topic in sustainable chemistry.

In the pharmaceutical domain, derivatives of 58475-97-1 exhibit antimicrobial and anti-inflammatory activities, addressing global concerns over antibiotic resistance. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for kinase inhibitors, a hot topic in oncology research. Furthermore, its low toxicity profile enhances its appeal for biomedical applications, a key consideration for regulatory approvals.

Synthetic methodologies for 1-indolizin-2-ylethanone often involve Pictet-Spengler reactions or cross-coupling techniques, reflecting advancements in green chemistry. Optimized routes now emphasize atom economy and catalyst recycling, responding to industry demands for sustainable practices. Analytical characterization via NMR spectroscopy and mass spectrometry confirms its high purity, critical for reproducibility in research.

From an industrial perspective, the compound’s stability under ambient conditions facilitates storage and transportation, reducing logistical costs. Its compatibility with continuous flow chemistry systems aligns with Pharma 4.0 trends, enabling scalable production. Market analysts project growth in demand for indolizine-based compounds, driven by their expanding therapeutic and technological applications.

Environmental and safety assessments of CAS 58475-97-1 indicate compliance with REACH and OECD guidelines, ensuring its suitability for commercial use. However, researchers emphasize the need for lifecycle analysis (LCA) to evaluate its ecological footprint, a priority in circular economy initiatives.

In summary, 1-indolizin-2-ylethanone exemplifies the convergence of medicinal chemistry and materials science. Its multifaceted applications—from drug development to advanced materials—position it as a compound of enduring scientific and industrial relevance. Ongoing research will likely uncover further utilities, solidifying its role in next-generation innovations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:58475-97-1)1-indolizin-2-ylethanone
A1041573
Purity:99%
Quantity:1g
Price ($):244.0
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